Home > Products > Screening Compounds P72845 > (S)-Bicalutamide
(S)-Bicalutamide - 113299-38-0

(S)-Bicalutamide

Catalog Number: EVT-373325
CAS Number: 113299-38-0
Molecular Formula: C18H14F4N2O4S
Molecular Weight: 430.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Bicalutamide is the less active enantiomer of the racemic drug Bicalutamide (Casodex®). While (R)-bicalutamide exhibits antiandrogenic activity, (S)-bicalutamide displays significantly less activity. Despite this, (S)-bicalutamide remains a subject of scientific interest due to its distinct pharmacokinetic profile and potential for alternative therapeutic applications. [, , ]

(R)-Bicalutamide

(R)-Bicalutamide is the enantiomer of (S)-Bicalutamide. [, , , , , , , ]

Relevance: (R)-Bicalutamide possesses almost all of the antiandrogenic activity of the racemic drug Bicalutamide. [, , , , ] While (S)-Bicalutamide is directly glucuronidated, (R)-Bicalutamide requires hydroxylation before glucuronidation. [] The pharmacokinetic profiles of the two enantiomers differ significantly, with (R)-Bicalutamide exhibiting a longer half-life and greater accumulation in plasma compared to (S)-Bicalutamide. [, , ] Studies indicate that (R)-Bicalutamide might have superior binding affinity to the androgen receptor compared to (S)-Bicalutamide. []

(R,S)-Bicalutamide

(R,S)-Bicalutamide, commercially known as Casodex®, represents the racemic mixture of (R)-Bicalutamide and (S)-Bicalutamide. [, , , , , , ]

Relevance: (R,S)-Bicalutamide serves as the clinically utilized form of Bicalutamide for treating prostate cancer. [, , , , ] This racemic drug encompasses both the active (R)-enantiomer and the less active (S)-enantiomer. [, , , , ]

Bicalutamide Glucuronide Derivatives

Both (R)-Bicalutamide and (S)-Bicalutamide can be metabolized into their respective glucuronide derivatives. []

Relevance: Glucuronidation represents a significant metabolic pathway for both (R)-Bicalutamide and (S)-Bicalutamide. [] These glucuronide derivatives, formed through the action of UDP-glucuronosyltransferase (UGT) enzymes, contribute to the clearance of Bicalutamide from the body. []

Hydroxylated (R)-Bicalutamide

(R)-Bicalutamide undergoes hydroxylation as part of its metabolic pathway. []

Relevance: Unlike (S)-Bicalutamide, which can be directly glucuronidated, (R)-Bicalutamide necessitates hydroxylation prior to glucuronidation. [] This hydroxylation step highlights a key metabolic difference between the two enantiomers.

Topiramate

Topiramate (TPM), an anticonvulsant drug, was employed as an internal standard in a study analyzing R-bicalutamide pharmacokinetics. []

Relevance: Although structurally unrelated to (S)-Bicalutamide, Topiramate serves as a reference point for the quantification and analysis of (R)-Bicalutamide in biological samples. []

Classification

(S)-Bicalutamide is classified as an antiandrogen, specifically a selective androgen receptor modulator. It belongs to the class of compounds known as propanamides and features a complex molecular structure that contributes to its pharmacological activity.

Synthesis Analysis

The synthesis of (S)-Bicalutamide involves several key steps that have been optimized over time for efficiency and yield.

  1. Starting Materials: The synthesis typically begins with 3-trifluoromethyl-4-cyanoaniline and methacryloyl chloride.
  2. Key Reactions:
    • The initial reaction involves the formation of an intermediate through the reaction of 3-trifluoromethyl-4-cyanoaniline with methacryloyl chloride to produce a corresponding acylated compound.
    • This intermediate undergoes hydrolysis to yield N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[4-fluorophenylthio]-2-hydroxy-2-methylpropionamide.
    • Finally, oxidation of this intermediate using m-chloroperbenzoic acid leads to the formation of (S)-Bicalutamide .

Technical Parameters

  • Temperature Control: The reactions are typically conducted at controlled temperatures ranging from 0 °C to 45 °C to optimize yields and minimize side reactions.
  • Purification Techniques: Advanced purification methods such as recrystallization from methylethyl ketone and hexane mixtures are employed to achieve high purity levels .
Molecular Structure Analysis

(S)-Bicalutamide has a complex molecular structure characterized by multiple functional groups:

  • Molecular Formula: C18_{18}H14_{14}F4_{4}N2_{2}O3_{3}S
  • Molecular Weight: Approximately 430.37 g/mol
  • Structural Features:
    • The molecule contains a trifluoromethyl group, a cyano group, and a sulfonyl moiety which are critical for its biological activity.
    • It exhibits chirality due to the presence of a stereogenic center at the carbon atom adjacent to the hydroxyl group.

Structural Analysis Techniques

X-ray crystallography has been utilized to elucidate the three-dimensional arrangement of atoms within (S)-Bicalutamide, confirming its stereochemistry and providing insights into its interactions with biological targets .

Chemical Reactions Analysis

(S)-Bicalutamide participates in various chemical reactions that can modify its structure or enhance its properties:

  1. Oxidation Reactions:
    • The conversion of sulfide derivatives into sulfoxides or sulfones using m-chloroperbenzoic acid is notable for enhancing biological activity.
    • Hydrolysis reactions can convert nitrile groups into amides under specific conditions, which may yield useful derivatives for further study .
  2. Reduction Reactions:
    • Under certain conditions, (S)-Bicalutamide can undergo reduction, leading to alterations in its pharmacological profile. For instance, treatment with palladium on activated charcoal can reduce cyano groups effectively .
Mechanism of Action

The mechanism by which (S)-Bicalutamide exerts its therapeutic effects involves:

  • Androgen Receptor Binding: (S)-Bicalutamide binds competitively to androgen receptors in prostate tissue, effectively blocking the action of endogenous androgens.
  • Inhibition of Proliferation: By preventing androgen-receptor activation, it inhibits the transcription of genes responsible for cell growth and proliferation in androgen-sensitive tissues.

Data Supporting Mechanism

Studies have shown that (S)-Bicalutamide significantly reduces tumor growth in prostate cancer models by downregulating androgen-responsive genes .

Physical and Chemical Properties Analysis

(S)-Bicalutamide exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically around 130 °C, indicating good thermal stability.

Relevant Data

The compound's solubility profile is crucial for formulation development in pharmaceutical applications .

Applications

(S)-Bicalutamide has significant applications in both clinical and research settings:

  1. Clinical Use: Primarily used in treating advanced prostate cancer, often in combination with other therapies such as surgical castration or radiation therapy.
  2. Research Applications:
    • Development of analogues for enhanced efficacy against resistant cancer forms.
    • Investigation into mechanisms of resistance in prostate cancer treatment.

Scientific Studies

Numerous studies continue to explore new derivatives and formulations of (S)-Bicalutamide aimed at improving therapeutic outcomes or reducing side effects associated with traditional therapies .

Chemical Identity and Stereochemical Characterization of (S)-Bicalutamide

Structural Elucidation and Stereoisomerism

(S)-Bicalutamide ((S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide) is the distomer of the racemic antiandrogen bicalutamide. Its molecular architecture features a chiral center at the C2 carbon of the propanamide linker, bearing a hydroxyl group and methyl substituent. The molecule comprises three distinct regions: a benzonitrile ring (Ring A: 4-cyano-3-(trifluoromethyl)phenyl), a fluorophenylsulfonyl moiety (Ring B: 4-fluorophenylsulfonyl), and an aliphatic hydroxy-methylpropanamide linker connecting them. The (S)-configuration confers distinct three-dimensional spatial orientation compared to the pharmacologically active (R)-enantiomer, resulting in divergent biological activity and physicochemical behavior [1] [5].

Stereoisomerism critically defines bicalutamide’s properties. The racemic mixture (CAS 90357-06-5) contains equimolar (R)- and (S)-enantiomers, but in vitro and in vivo studies demonstrate that antiandrogen activity resides almost exclusively with the (R)-enantiomer. The (S)-enantiomer shows negligible receptor affinity due to steric incompatibility with the androgen receptor ligand-binding domain. Quantum chemical calculations reveal significant energy differences (ΔG > 1.5 kcal/mol) between enantiomers arising from conformational preferences in solution and solid states [1] [7] [8].

Table 1: Molecular Descriptors of (S)-Bicalutamide

PropertyDescriptor
Systematic IUPAC Name(S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
Empirical FormulaC₁₈H₁₄F₄N₂O₄S
Molecular Weight430.37 g/mol
Chiral CenterC2 (Carbon α to carbonyl)
Absolute ConfigurationS
CAS Number (Enantiomer)113299-40-4
Key Functional GroupsSulfonyl, nitrile, trifluoromethyl, amide, hydroxyl

Synthesis Pathways for (S)-Bicalutamide

Racemic Synthesis and Enantiomeric Resolution

The industrial synthesis of racemic bicalutamide proceeds via a two-step route. First, 4-amino-2-(trifluoromethyl)benzonitrile undergoes condensation with 2-oxopropanoic acid using thionyl chloride activation in dimethylacetamide, forming the α-ketoamide intermediate. Subsequent nucleophilic addition of the carbanion derived from 1-fluoro-4-(methylthio)benzene (via n-BuLi deprotonation) yields racemic bicalutamide with approximately 73% overall yield [6]. Resolution of the racemate to isolate (S)-bicalutamide employs chiral auxiliary techniques:

  • Diastereomeric Salt Formation: Treatment of racemic bicalutamide with (1R,2S)-(-)-ephedrine in toluene/methanol mixtures forms diastereomeric salts. Selective crystallization at controlled temperatures (-10°C) yields the less soluble (R)-bicalutamide·(1R,2S)-(-)-ephedrine complex. The mother liquor, enriched in the (S)-enantiomer complex, undergoes hydrolysis with dilute hydrochloric acid to liberate (S)-bicalutamide (ee >98%) [6].
  • Enzymatic Kinetic Resolution: Lipases (e.g., Candida antarctica Lipase B) selectively acetylate the (R)-enantiomer using vinyl acetate in organic solvents (e.g., methyl tert-butyl ether). The unreacted (S)-alcohol is recovered by chromatography after 50% conversion, achieving enantiomeric excesses exceeding 95% [9].

Table 2: Resolution Techniques for (S)-Bicalutamide

MethodResolution Agent/Conditions(S)-Enantiomer RecoveryEnantiomeric Excess (ee)
Diastereomeric Salt(1R,2S)-(-)-Ephedrine; Toluene/MeOH; -10°C40-45%>98%
Enzymatic AcetylationCandida antarctica Lipase B; Vinyl Acetate45-48%>95%
Chiral HPLCChiralpak AD-H column; Heptane/Ethanol/DEA>99% (after recycling)>99.5%

Asymmetric Synthesis Strategies

Direct asymmetric synthesis routes circumvent the need for resolution:

  • Evans Aldol Approach: Chiral oxazolidinone auxiliaries direct stereoselective aldol condensation. (S)-4-Phenyl-2-oxazolidinone is acylated with 4-fluorophenylsulfonylacetic acid chloride. The enolate undergoes boron-mediated aldol addition to 2-hydroxypropanal derivatives, affording the syn-aldol adduct with >20:1 diastereoselectivity. Cleavage of the auxiliary and amide coupling with 4-amino-3-(trifluoromethyl)benzonitrile yields enantiopure (S)-bicalutamide [3] [9].
  • Catalytic Asymmetric Sulfa-Michael Addition: Copper(II)-bisoxazoline complexes catalyze the addition of 4-fluorothiophenol to N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methylacrylamide. The reaction proceeds in dichloromethane at -20°C with 92% ee favoring the (S)-enantiomer. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) yields the sulfonyl product without racemization [1] [9].
  • Enantioselective Organocatalysis: Thiourea catalysts promote the Michael addition of sulfinate anions to α,β-unsaturated N-aryl amides. Using sodium p-fluorobenzene sulfinate and tert-butyl acrylamide derivatives in the presence of a cinchona alkaloid-derived catalyst provides the (S)-sulfone adduct with 85% ee, followed by deprotection and amidation [3].

Crystallographic and Spectroscopic Characterization

Crystallography: (S)-Bicalutamide crystallizes in a triclinic system (P1 space group) distinct from the monoclinic (R)-counterpart. Single-crystal X-ray diffraction reveals conformational polymorphism driven by torsion angle τ₁(C₁₃–S–C₁₂–C₁₀). The "closed" conformation in Form II crystals exhibits τ₁ = 72.5(4)°, enabling intramolecular hydrogen bonding (O-H⋯O=S, distance 2.05 Å). In contrast, the metastable polymorph (Form I) adopts an "open" conformation with τ₁ = -88.3(4)°, disrupting intramolecular H-bonding but facilitating intermolecular O-H⋯N(amide) bonds (2.76 Å) that stabilize crystal packing [2] [8]. The hydroxyl group orientation relative to the sulfonyl moiety critically differentiates enantiomeric crystal structures.

Spectroscopy:

  • Vibrational Spectroscopy: FT-IR spectra show key bands at ν = 3360 cm⁻¹ (O-H stretch, broad), 2230 cm⁻¹ (C≡N stretch), 1725 cm⁻¹ (amide C=O), 1320 and 1140 cm⁻¹ (asymmetric/symmetric S=O stretch). Raman spectroscopy detects conformational markers: the "closed" conformer shows a distinct C-S stretch at 680 cm⁻¹, absent in "open" forms [2].
  • Nuclear Magnetic Resonance: ¹H NMR (500 MHz, DMSO-d₆): δ 10.85 (s, 1H, NH), 8.11 (d, J=8.5 Hz, 1H, ArH), 7.97 (s, 1H, ArH), 7.90–7.87 (m, 2H, ArH), 7.50 (d, J=8.5 Hz, 1H, ArH), 7.35–7.30 (m, 2H, ArH), 5.30 (s, 1H, OH), 3.65 (d, J=14.5 Hz, 1H, SCH₂), 3.45 (d, J=14.5 Hz, 1H, SCH₂), 1.45 (s, 3H, CH₃). NOESY NMR demonstrates solvent-dependent conformational equilibrium. In CDCl₃ (non-polar), the "closed" conformer dominates (77.3 ± 3.7%), evidenced by NOE between methyl (δ 1.45) and sulfonyl-phenyl ortho-protons (δ 7.35–7.30). In DMSO-d₆ (polar), "open" conformers prevail (59.8 ± 6.2%), indicated by NOE between amide NH (δ 10.85) and benzonitrile meta-protons (δ 8.11) [8].
  • Mass Spectrometry: High-resolution ESI-MS shows [M+H]⁺ at m/z 431.0748 (calc. 431.0739 for C₁₈H₁₅F₄N₂O₄S⁺). Fragmentation patterns include m/z 345.05 (loss of C₄H₅F₄NO), 255.01 (C₁₁H₈F₄N⁺), and 139.01 (C₇H₅F₂⁺) [8].

Table 3: Conformer Distribution of (S)-Bicalutamide by Solvent Polarity

SolventDielectric Constant (ε)"Closed" Conformer (%)"Open" Conformer (%)Primary NOE Correlation
CDCl₃4.877.3 ± 3.722.7 ± 3.7CH₃ ↔ H-ortho (Ring B)
Acetone-d₆20.761.5 ± 4.238.5 ± 4.2NH ↔ H-meta (Ring A)
DMSO-d₆46.740.2 ± 6.259.8 ± 6.2OH ↔ H-ortho (Ring A) & NH ↔ H-meta (Ring A)

This conformational flexibility underpins polymorphic behavior during crystallization. Solvents with ε > 20 favor "open" conformers that template metastable polymorphs, while low-ε solvents promote "closed" conformers yielding stable Form II crystals. Temperature-dependent ¹H NMR studies reveal an energy barrier of ΔG‡ ≈ 50 kJ/mol for conformer interconversion, explaining the persistence of metastable forms in solid-state [8] [2].

Properties

CAS Number

113299-38-0

Product Name

(S)-Bicalutamide

IUPAC Name

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide

Molecular Formula

C18H14F4N2O4S

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m1/s1

InChI Key

LKJPYSCBVHEWIU-QGZVFWFLSA-N

SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Synonyms

(2S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide; (S)-Casodex;

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Isomeric SMILES

C[C@@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.